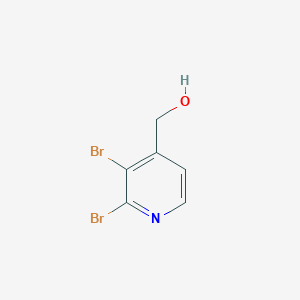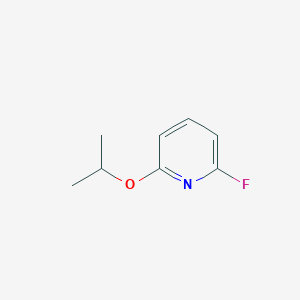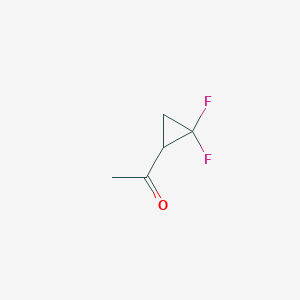
2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile
Descripción general
Descripción
2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile, also known as DFEPC, is a pyridine carboxylic acid derivative . It has a molecular weight of 184.15 and is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,2-difluoroethoxy)nicotinonitrile . The InChI code is 1S/C8H6F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,5H2 . This indicates that the molecule consists of a pyridine ring with a carbonitrile group at the 3-position and a 2,2-difluoroethoxy group at the 2-position.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 184.15 . The InChI code is 1S/C8H6F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,5H2 , which provides information about its molecular structure.Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activities
A series of novel 2-amino-pyridine-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds exhibited significant antimicrobial activity, with one showing a marked zone of inhibition. Antioxidant activity was assessed using the 2,2-diphenylpicrylhydrazyl method, with one compound demonstrating superior antioxidant activity among the series. This suggests potential for further research into these derivatives as antimicrobial and antioxidant agents (Lagu & Yejella, 2020).
Synthesis and Characterization of Novel Derivatives
Novel synthetic routes were explored for the creation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. These compounds exhibited unique absorption and fluorescence properties, suggesting applications in the development of new fluorescent materials or molecular probes (Landmesser, Linden, & Hansen, 2008).
Structural and Optical Characteristics
Research into pyridine derivatives has uncovered their structural and optical characteristics, offering insights into their potential use in electronic and photonic devices. One study detailed the synthesis and X-ray analysis of specific pyridine derivatives, highlighting their structural uniqueness and potential for application in materials science (Tranfić, Halambek, Cetina, & Jukić, 2011).
Versatile Intermediate for Synthesis
6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles, demonstrating the utility of pyridine-3-carbonitrile derivatives in the construction of complex molecular structures for various scientific applications (Channapur et al., 2019).
Photophysical Properties
The synthesis and characterization of pyridine derivatives have been explored for their potential applications based on photophysical properties. Studies on these compounds have led to a deeper understanding of their absorption and emission spectra, which could be beneficial for the development of new optical materials and sensors (Cetina, Tranfić, Sviben, & Jukić, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . These indicate potential hazards related to harmful ingestion, skin contact, skin irritation, eye irritation, harmful inhalation, and respiratory irritation, respectively .
Propiedades
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLSNJVROMVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)
![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)



